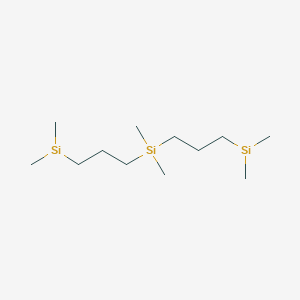
CID 12989918
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 12989918” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 12989918 involves several synthetic routes. One common method includes the reaction of specific starting materials under controlled conditions to yield the desired compound. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful monitoring of reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in maintaining the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
CID 12989918 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve specific temperatures, pressures, and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield an oxidized derivative of this compound, while reduction may yield a reduced form of the compound. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
CID 12989918 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of CID 12989918 involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 12989918 include other molecules with comparable chemical structures and properties. These compounds may share similar functional groups or structural motifs, making them useful for comparative studies.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable tool in research and industrial applications, offering specific advantages over other compounds in certain contexts.
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry. Its unique properties and wide range of applications make it a valuable asset for researchers and industrial practitioners alike.
Properties
Molecular Formula |
C12H30Si3 |
|---|---|
Molecular Weight |
258.62 g/mol |
InChI |
InChI=1S/C12H30Si3/c1-13(2)9-7-11-15(5,6)12-8-10-14(3)4/h7-12H2,1-6H3 |
InChI Key |
DLALKSMIFAKJGI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CCC[Si](C)(C)CCC[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


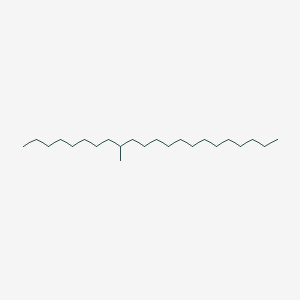
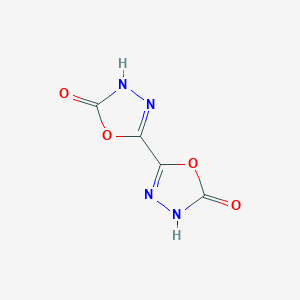
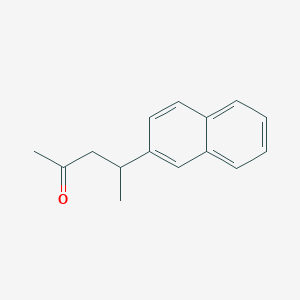
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

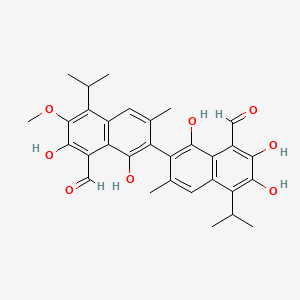
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
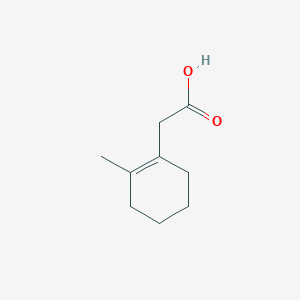
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
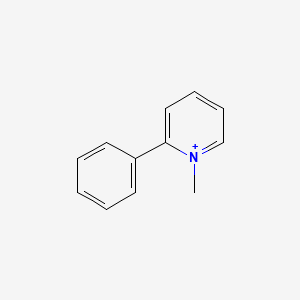
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
